(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxy-phenyl)-butyric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-methoxy-L-homophenylalanine typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction is usually carried out in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
Industrial production methods for Fmoc-4-methoxy-L-homophenylalanine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-methoxy-L-homophenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced to form an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Fmoc-4-methoxy-L-homophenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceuticals: Serves as an active pharmaceutical intermediate in drug development.
Biological Studies: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-4-methoxy-L-homophenylalanine involves the protection of the amine group during peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu, forming a stable carbamate linkage . During the synthesis process, the Fmoc group can be selectively removed using a base such as piperidine, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3-chloro-L-homophenylalanine
- Fmoc-4-chloro-L-homophenylalanine
- Fmoc-3-methoxy-L-homophenylalanine
- Fmoc-2-fluoro-L-homophenylalanine
Uniqueness
Fmoc-4-methoxy-L-homophenylalanine is unique due to the presence of the methoxy group at the para position of the phenyl ring, which can influence its reactivity and interactions in peptide synthesis. This makes it a valuable tool in the design and synthesis of peptides with specific properties.
Properties
Molecular Formula |
C26H25NO5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
QVVNDZDIQBDWQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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